

# TH9619: A Novel Inhibitor of One-Carbon Metabolism for Cancer Therapy

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## Compound of Interest

Compound Name: TH9619

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## An In-depth Technical Guide for Researchers and Drug Development Professionals

### Abstract

One-carbon (1C) metabolism is a critical network of metabolic pathways essential for the biosynthesis of nucleotides and amino acids, processes that are frequently upregulated in cancer to sustain rapid proliferation. A key enzyme in this network, particularly in the mitochondrial arm, is the bifunctional methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2 (MTHFD2). MTHFD2 is highly expressed in embryonic and various tumor tissues but is largely absent in healthy adult tissues, making it an attractive target for cancer therapy.<sup>[1][2][3]</sup> <sup>[4]</sup> This technical guide provides a comprehensive overview of **TH9619**, a potent small-molecule inhibitor targeting both MTHFD1 and MTHFD2. We delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, metabolism, and drug development.

## Introduction to One-Carbon Metabolism and the Role of MTHFD2

One-carbon metabolism comprises a series of interconnected pathways that transfer one-carbon units for various biosynthetic processes.<sup>[5]</sup> These pathways are compartmentalized within the cell, occurring in the mitochondria, cytosol, and nucleus.<sup>[4]</sup> The mitochondrial

pathway plays a crucial role in cancer cells, with serine being a major donor of one-carbon units.[\[6\]](#)

MTHFD2 is a mitochondrial enzyme that catalyzes the NAD<sup>+</sup>-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate.[\[1\]](#)[\[3\]](#)[\[7\]](#) This product, formate, can then be exported to the cytosol to fuel purine and thymidylate synthesis, which are essential for DNA replication and repair.[\[4\]](#) Numerous studies have shown that MTHFD2 is significantly upregulated in a wide range of cancers and its elevated expression often correlates with poor prognosis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The dependence of cancer cells on MTHFD2-driven metabolism presents a therapeutic vulnerability.

## TH9619: A Potent MTHFD1/2 Inhibitor

**TH9619** is a first-in-class small molecule developed as a potent inhibitor of both the dehydrogenase and cyclohydrolase activities of MTHFD1 and MTHFD2.[\[8\]](#)[\[9\]](#) Its development was part of a structure-activity relationship (SAR)-guided effort to identify potent and cell-active inhibitors of MTHFD2.[\[1\]](#)

## Mechanism of Action: The "Folate Trap"

While **TH9619** can inhibit MTHFD2 in biochemical assays, in a cellular context, it does not appear to enter the mitochondria to a significant extent. Instead, its primary mechanism of action in MTHFD2-expressing cancer cells involves the inhibition of the cytosolic enzyme MTHFD1.[\[6\]](#)[\[9\]](#)[\[10\]](#) This inhibition leads to the accumulation of 10-formyl-tetrahydrofolate, a phenomenon termed the "folate trap".[\[9\]](#)[\[11\]](#) This trapping of the folate pool depletes the supply of tetrahydrofolate required for thymidylate synthesis, leading to a number of downstream effects:

- Thymidylate Depletion: The lack of sufficient thymidylate, a crucial building block for DNA, is a primary consequence.
- Uracil Misincorporation: The scarcity of thymidine leads to the misincorporation of uracil into DNA during replication.[\[10\]](#)
- Replication Stress and DNA Damage: The presence of uracil in DNA triggers replication stress and DNA damage.[\[10\]](#)[\[12\]](#)

- S-phase Arrest and Apoptosis: Ultimately, these cellular stresses lead to cell cycle arrest in the S-phase and the induction of apoptosis, selectively killing cancer cells.[8][12]

Importantly, the cytotoxic effect of **TH9619** is dependent on the expression and activity of mitochondrial MTHFD2, which provides the formate overflow that feeds into the cytosolic pathway and contributes to the "folate trap".[9][10] This reliance on MTHFD2 expression provides a therapeutic window, as normal, non-cancerous cells with low or no MTHFD2 expression are largely unaffected.[10]

## Quantitative Data Summary

The following tables summarize the key quantitative data for **TH9619** from various preclinical studies.

**Table 1: In Vitro Enzymatic Inhibition**

Target	IC50 (nM)	Reference
MTHFD1 (DC)	47	[8]
MTHFD2	47	[8]
mouse MTHFD2	66	[1]

**Table 2: Anti-proliferative Activity in Cancer Cell Lines**

Cell Line	Cancer Type	EC50 (nM)	Reference
HL-60	Acute Myeloid Leukemia (AML)	11	[8]
CLL	Chronic Lymphocytic Leukemia	<50	[2]
MCL	Mantle Cell Lymphoma	<50	[2]
DLBCL	Diffuse Large B-Cell Lymphoma	<50	[2]

**Table 3: In Vivo Pharmacokinetics in Mice**

Parameter	Value	Conditions	Reference
Cmax	26 $\mu$ M	10 mg/kg subcutaneous administration in NOG mice	[1]
Half-life	1.7 hours	10 mg/kg subcutaneous administration in NOG mice	[1]

**Table 4: In Vivo Efficacy in an AML Xenograft Model**

Treatment Group	Median Survival	P-value	Reference
Vehicle (Standard Diet)	~25 days	-	[13]
TH9619 (Standard Diet)	~30 days	-	[13]
Vehicle (Low-Folate Diet)	~35 days	-	[13]
TH9619 (Low-Folate Diet)	~49 days	0.001	[13]
TH9619 (60 mg/kg four times daily)	Significantly improved	0.0095	[13]
Cytarabine (AraC)	No significant improvement	-	[13]

## Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **TH9619**.

## MTHFD2 Enzymatic Activity Assay

This protocol is adapted from methods used to characterize MTHFD2 inhibitors.

**Objective:** To determine the *in vitro* inhibitory activity of **TH9619** on recombinant MTHFD2.

### Materials:

- Human recombinant MTHFD2 protein
- Folitixorin (5,10-Methylenetetrahydrofolic Acid)
- NAD<sup>+</sup>
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 5 mM MgCl<sub>2</sub>, 5% glycerol)
- NAD(P)H-Glo™ Detection Reagent
- 384-well plates
- Plate reader capable of luminescence detection

### Procedure:

- Prepare a serial dilution of **TH9619** in the assay buffer.
- Add 2.5 µL of the MTHFD2 enzyme solution (e.g., 6.84 nM) to each well of a 384-well plate.
- Add 2.5 µL of the **TH9619** dilution or DMSO (vehicle control) to the wells and pre-incubate for 10 minutes at room temperature.
- Initiate the enzymatic reaction by adding 2.5 µL of a solution containing 10 µM folitixorin and 250 µM NAD<sup>+</sup>.
- Allow the reaction to proceed for 15 minutes at room temperature.
- Stop the reaction and detect the generated NADH by adding 5 µL of NAD(P)H-Glo™ Detection Reagent to each well.

- Incubate for 60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each **TH9619** concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

## Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for CETSA to confirm target engagement of **TH9619** with MTHFD2 in intact cells.

**Objective:** To assess the binding of **TH9619** to MTHFD2 in a cellular environment by measuring changes in the thermal stability of the protein.

### Materials:

- Cancer cell line of interest (e.g., HL-60)
- **TH9619**
- DMSO (vehicle control)
- PBS (Phosphate-Buffered Saline)
- Lysis Buffer (containing protease inhibitors)
- PCR tubes or 96-well PCR plate
- Thermal cycler
- Western blotting reagents (antibodies against MTHFD2 and a loading control)

### Procedure:

- Culture the cells to the desired confluence.
- Treat the cells with various concentrations of **TH9619** or DMSO for a specified time (e.g., 1-4 hours).

- Harvest the cells and wash them with PBS.
- Resuspend the cells in PBS and aliquot them into PCR tubes or a 96-well PCR plate.
- Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
- Collect the supernatant (soluble fraction).
- Analyze the amount of soluble MTHFD2 in each sample by Western blotting using an MTHFD2-specific antibody. Use a loading control (e.g., β-actin or SOD1) to normalize the data.
- Quantify the band intensities and plot the fraction of soluble MTHFD2 as a function of temperature for both **TH9619**-treated and control samples to observe a thermal shift.

## Comet Assay (Single Cell Gel Electrophoresis)

This protocol provides a framework for assessing DNA damage induced by **TH9619**.

Objective: To detect and quantify DNA single-strand breaks and alkali-labile sites in individual cells following treatment with **TH9619**.

Materials:

- Cancer cell line of interest
- **TH9619**
- DMSO (vehicle control)
- Low-melting-point agarose
- Normal-melting-point agarose

- Microscope slides
- Lysis Solution (high salt and detergent, pH 10)
- Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
- Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)
- DNA stain (e.g., SYBR Gold or Propidium Iodide)
- Fluorescence microscope with appropriate filters
- Comet scoring software

**Procedure:**

- Treat cells with **TH9619** or DMSO for the desired time.
- Harvest the cells and resuspend them in low-melting-point agarose at 37°C.
- Pipette the cell/agarose mixture onto a microscope slide pre-coated with normal-melting-point agarose and cover with a coverslip.
- Solidify the agarose by placing the slides at 4°C.
- Remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.
- Place the slides in a horizontal gel electrophoresis tank filled with cold Alkaline Electrophoresis Buffer and allow the DNA to unwind for 20-40 minutes.
- Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
- Gently remove the slides and neutralize them with Neutralization Buffer.
- Stain the DNA with a fluorescent dye.
- Visualize the "comets" using a fluorescence microscope and capture images.

- Quantify the DNA damage (e.g., tail moment, tail length, or percent DNA in the tail) using specialized comet scoring software.

## Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol details the steps to quantify apoptosis induced by **TH9619**.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after **TH9619** treatment using Annexin V and Propidium Iodide (PI) staining.

### Materials:

- Cancer cell line of interest
- TH9619**
- DMSO (vehicle control)
- Annexin V-FITC (or other fluorochrome)
- Propidium Iodide (PI)
- Annexin V Binding Buffer
- Flow cytometer

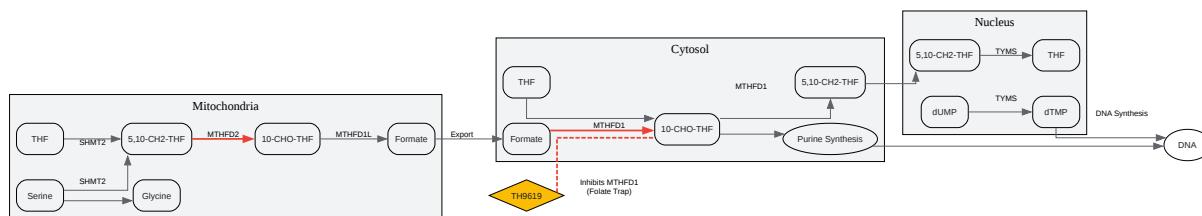
### Procedure:

- Treat cells with **TH9619** or DMSO for a specified time (e.g., 48-96 hours).
- Harvest both adherent and floating cells and wash them with cold PBS.
- Resuspend the cells in Annexin V Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate the cells in the dark for 15 minutes at room temperature.

- Analyze the samples on a flow cytometer within 1 hour.
- Differentiate the cell populations:
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
  - Necrotic cells: Annexin V-negative and PI-positive.
- Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by **TH9619**.

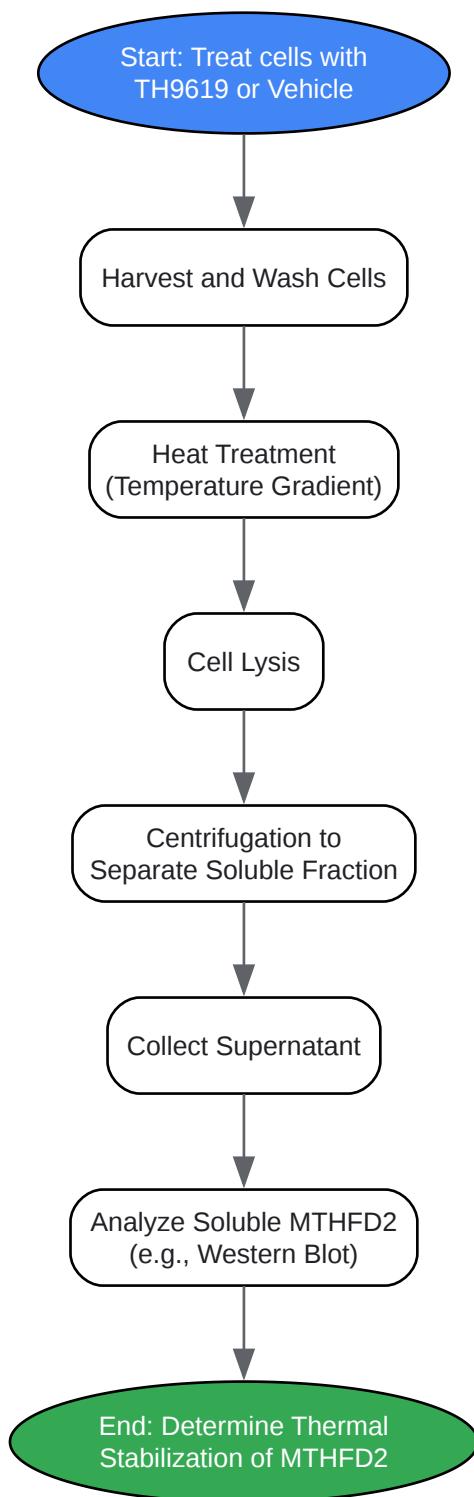
## Visualizing the Role of TH9619 in One-Carbon Metabolism

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.



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Caption: One-Carbon Metabolism and the "Folate Trap" Mechanism of **TH9619**.



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Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

## Conclusion and Future Directions

**TH9619** represents a promising novel therapeutic agent that selectively targets cancer cells by exploiting their reliance on a reprogrammed one-carbon metabolism. Its unique "folate trap" mechanism of action, which is dependent on MTHFD2 expression, provides a clear rationale for its cancer-specific cytotoxicity. The preclinical data presented in this guide demonstrate its potency and *in vivo* efficacy, particularly in models of acute myeloid leukemia.

Future research should focus on identifying predictive biomarkers for **TH9619** sensitivity to enable patient stratification in clinical trials. Further investigation into the potential for combination therapies, for instance, with agents that also induce replication stress or inhibit DNA repair, could enhance the therapeutic efficacy of **TH9619**. The detailed protocols and data provided herein should serve as a valuable foundation for these future endeavors, accelerating the translation of this promising therapeutic strategy from the laboratory to the clinic.

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